(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide
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Overview
Description
®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide typically involves the reaction of aziridine with a suitable chiral auxiliary or catalyst. One common method is the ring-opening of aziridines using nucleophiles under mild conditions. For instance, the use of bromodimethylsulfonium bromide (BDMS) in a continuous flow setup has been reported for the preparation of functionalized aziridines .
Industrial Production Methods
Industrial production methods for aziridines often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to oxaziridines, while reduction can yield primary or secondary amines.
Scientific Research Applications
®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Oxaziridines: Oxidized derivatives of aziridines with an additional oxygen atom.
Uniqueness
®-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide is unique due to its chiral nature and the presence of both an aziridine ring and a carboxamide group. This combination of features makes it particularly versatile for various synthetic and research applications .
Properties
IUPAC Name |
1-(1-phenylethyl)aziridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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